2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Overview
Description
2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is an organic compound with the chemical formula C14H11BrN2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound can bind to specific proteins, altering their function and affecting cellular signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent for various diseases.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Furthermore, it can alter the expression of genes involved in these processes, thereby impacting cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions . Additionally, this compound can interact with transcription factors, influencing gene expression and altering cellular responses . These molecular interactions underpin the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound has shown stability under various conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy and safety . Long-term studies have revealed that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur, including organ damage and altered physiological functions. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with o-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its optoelectronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1H-benzo[d]imidazole: A closely related compound with similar structural features.
2-Phenyl-1H-benzo[d]imidazole: Lacks the bromine atom, resulting in different chemical properties.
1-Methyl-2-phenyl-1H-benzo[d]imidazole: Similar structure but without the bromine substitution.
Uniqueness
2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXNKRFZASEACQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364126 | |
Record name | 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2751-84-0 | |
Record name | 2-(4-Bromophenyl)-1-methyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2751-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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